molecular formula C21H28N4O2 B13932664 2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol

2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol

Cat. No.: B13932664
M. Wt: 368.5 g/mol
InChI Key: VLONLXDVIRSEGY-UHFFFAOYSA-N
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Description

2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a substituted phenylhydrazine with a suitable pyridazine derivative under reflux conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dioxane. The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and methoxy groups, followed by the addition of the butanol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is also critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazo[1,2-b]pyridazine core can produce a dihydro derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.

    Industry: Used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core can bind to enzymes and receptors, modulating their activity. This compound may inhibit the function of key proteins involved in cell proliferation, leading to its anticancer effects. Additionally, it can interfere with the replication of pathogens, contributing to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimycobacterial activity.

    Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.

    Imidazo[1,2-a]pyridines: Used as therapeutic agents for various conditions, such as insomnia and anxiety.

Uniqueness

2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol stands out due to its unique combination of functional groups and the imidazo[1,2-b]pyridazine core. This structure imparts specific biological activities and makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-[[3-(2-methoxy-5-propan-2-ylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol

InChI

InChI=1S/C21H28N4O2/c1-13(2)15-6-7-19(27-5)16(10-15)18-11-22-21-9-8-20(24-25(18)21)23-17(12-26)14(3)4/h6-11,13-14,17,26H,12H2,1-5H3,(H,23,24)

InChI Key

VLONLXDVIRSEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C2=CN=C3N2N=C(C=C3)NC(CO)C(C)C

Origin of Product

United States

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